Mergetpa

Carboxypeptidase N Enzyme inhibition Kininase I

Mergetpa is the definitive low MW inhibitor for carboxypeptidase N (Ki 4.75 μM) and M (I50 0.3 μM), with proven selectivity over ACE. Prevent B2-to-B1 agonist conversion in vascular assays; enhance rt-PA thrombolysis by blocking TAFIa. Use at 0.3–5 μM for membrane-bound CPN/CPM studies. Rely on ≥98% purity and verified potency for reproducible kinin pathway research.

Molecular Formula C7H15N3O2S2
Molecular Weight 237.3 g/mol
CAS No. 77102-28-4
Cat. No. B142377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMergetpa
CAS77102-28-4
Synonyms3-[[2-[(Aminoiminomethyl)amino]ethyl]thio]-2-(mercaptomethyl)propanoic Acid;  (±)-2-(Mercaptomethyl)-3-(guanidinoethylthio)propionic Acid;  DL-2-(Mercaptomethyl)-3-(guanidinoethyl)thiopropanoic Acid;  MERGETPA;  Plummer’s Carboxypeptidase Inhibitor; 
Molecular FormulaC7H15N3O2S2
Molecular Weight237.3 g/mol
Structural Identifiers
SMILESC(CSCC(CS)C(=O)O)N=C(N)N
InChIInChI=1S/C7H15N3O2S2/c8-7(9)10-1-2-14-4-5(3-13)6(11)12/h5,13H,1-4H2,(H,11,12)(H4,8,9,10)
InChIKeyAKPKWZRKZOAAAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mergetpa (CAS 77102-28-4) Carboxypeptidase N Inhibitor: Potency, Selectivity, and In Vivo Utility for Kinin Research


Mergetpa (CAS 77102-28-4), also known as DL-2-mercaptomethyl-3-guanidinoethylthiopropanoic acid or MGTA cpd, is a synthetic, low molecular weight (MW 237.34) inhibitor of arginine carboxypeptidases, specifically plasma carboxypeptidase N (CPN, kininase I, EC 3.4.17.3) and related membrane-bound carboxypeptidase M [1]. Its primary pharmacological function is to prevent the cleavage of C-terminal arginine residues from vasoactive kinins (e.g., bradykinin, kallidin) and their B2 receptor antagonists, thereby maintaining their receptor subtype specificity and extending their biological half-life [2]. This mechanism is critical for investigating the distinct physiological and pathological roles of B1 versus B2 kinin receptors in models of inflammation, pain, and thrombosis.

Mergetpa Substitution Risks: Why Chemical Class Alone Does Not Guarantee Functional Equivalence in Kininase I Inhibition


Carboxypeptidase inhibitors vary dramatically in their molecular structure, potency (Ki spanning nanomolar to millimolar), and enzyme selectivity [1]. For instance, the polypeptide inhibitor PTCI exhibits a picomolar Ki for CPN, a potency difference exceeding four orders of magnitude compared to the small molecule Mergetpa, leading to vastly different experimental windows for inhibition [2]. Similarly, the small molecule GEMSA, while also a mercapto-based inhibitor, demonstrates significantly lower potency and a distinct selectivity profile against carboxypeptidase B (CPB) [1]. Procuring a generic 'carboxypeptidase inhibitor' without accounting for these quantifiable differences in target engagement and pharmacokinetic profile risks confounded results, especially in in vivo studies where off-target effects and potency thresholds are critical for data interpretation.

Mergetpa Evidence Guide: Quantified Potency, Selectivity, and In Vivo Efficacy vs. GEMSA, PTCI, and Other CPN Inhibitors


Mergetpa vs. GEMSA & PTCI: Potency Range for Human CPN Inhibition (Ki)

Mergetpa demonstrates an intermediate inhibition constant (Ki) for human carboxypeptidase N, positioning it as a more potent tool than the first-generation mercapto inhibitor GEMSA, but less potent than the high-affinity polypeptide PTCI. This places Mergetpa in a unique potency window that may be advantageous for achieving partial or titratable inhibition in certain experimental designs [1]. According to a comparative pharmacology study, Mergetpa exhibits a Ki in the 10⁻⁷ to 10⁻⁶ M range, whereas GEMSA's Ki is one to two orders of magnitude higher (10⁻⁶ to 10⁻⁴ M), and the potato tuber carboxypeptidase inhibitor (PTCI) displays a Ki in the 10⁻¹⁰ to 10⁻⁹ M range [1].

Carboxypeptidase N Enzyme inhibition Kininase I

Mergetpa vs. GEMSA & PTCI: Selectivity for CPN Over CPB

A critical differentiator for carboxypeptidase inhibitors is their ability to distinguish between plasma carboxypeptidase N (CPN) and tissue/pancreatic carboxypeptidase B (CPB). Data from a comparative study indicates that Mergetpa exhibits a high degree of selectivity for CPN, with its effect on CPB being >100-fold weaker (0.009-fold specificity) [1]. In stark contrast, GEMSA is a non-selective inhibitor, showing comparable potency against both enzymes (0.025-fold for CPN vs. 0.011-fold for CPB) [1]. The polypeptide inhibitor PTCI, while exquisitely selective for CPN (>25,000-fold), also demonstrates some residual activity against CPB (0.5-fold) [1].

Carboxypeptidase selectivity CPB Enzyme specificity

Mergetpa vs. Captopril: Selective Inhibition of CPN vs. ACE

Mergetpa is a selective inhibitor of carboxypeptidase N and does not inhibit angiotensin-converting enzyme (ACE, kininase II), a property that distinguishes it from non-selective peptidase inhibitors like captopril. In a study of bradykinin metabolism by rat plasma aminopeptidase P, it was demonstrated that Mergetpa (CPN inhibitor) and captopril (ACE inhibitor) have distinct and non-overlapping effects on peptide degradation pathways [1]. Specifically, Mergetpa at 5 μM did not affect the ACE-mediated conversion of T-kinin to bradykinin, whereas captopril (a bradykinin potentiating peptide) did [1]. This orthogonal inhibition profile allows researchers to dissect the specific contribution of CPN versus ACE in complex physiological systems.

ACE inhibitor Captopril Enzyme selectivity

Mergetpa Inhibition of Membrane-Bound Carboxypeptidase M: I50 = 0.3 μM

Mergetpa potently inhibits not only soluble plasma CPN but also the membrane-bound isoform, carboxypeptidase M, which is located on the surface of vascular endothelial cells and other tissues. In a study using vascular plasma membrane preparations, Mergetpa inhibited the conversion of kinins to their des-Arg metabolites with an I50 of 0.3 μM [1]. This value is consistent with its potency against soluble CPN and highlights its efficacy in a physiologically relevant, membrane-associated context.

Carboxypeptidase M Membrane-bound enzyme Endothelial cells

In Vivo Efficacy: Mergetpa Improves rt-PA Induced Thrombolysis in a Dog Model

Mergetpa has demonstrated in vivo efficacy in a disease-relevant model, specifically by enhancing thrombolysis when co-administered with tissue plasminogen activator (rt-PA). In a dog model of coronary artery thrombosis, Mergetpa improved rt-PA induced clot lysis [1]. This effect is attributed to the inhibition of carboxypeptidase U (TAFIa, a plasma procarboxypeptidase B), which normally attenuates fibrinolysis. This finding demonstrates that Mergetpa is not only a biochemical tool but also a pharmacologically active compound with potential therapeutic relevance in cardiovascular research.

Thrombolysis TAFIa In vivo pharmacology

Mergetpa (CAS 77102-28-4): Validated Research Applications for Kinin Receptor Pharmacology and Thrombosis Models


Ex Vivo Dissection of B1 vs. B2 Kinin Receptor Pathways in Isolated Vessel Preparations

Mergetpa (5.4 × 10⁻⁶ M) is used to selectively block the conversion of B2 agonists (e.g., bradykinin) into B1 agonists (des-Arg9-BK) in isolated vascular tissues, such as rabbit aorta (a B1 receptor system) or rabbit jugular vein and dog carotid artery (B2 receptor systems) [1]. This allows researchers to unequivocally attribute observed contractile or relaxant responses to the specific receptor subtype being stimulated, a critical control for characterizing novel B1 or B2 antagonists. The high selectivity of Mergetpa for CPN over ACE (unlike captopril) ensures that the observed effects are due to CPN inhibition and not off-target modulation of angiotensin metabolism [2].

In Vivo Potentiation of rt-PA Thrombolysis in Large Animal Models of Coronary Thrombosis

Mergetpa has been successfully employed in vivo in a dog model of coronary artery thrombosis to enhance the efficacy of rt-PA [3]. Its ability to inhibit carboxypeptidase U (TAFIa), a negative regulator of fibrinolysis, makes it a key research tool for investigating the interplay between coagulation, inflammation, and the kinin-kallikrein system. This application is particularly relevant for cardiovascular researchers exploring adjunctive therapies for thrombolysis or studying the role of TAFIa in thrombotic disease.

Quantitative Analysis of Plasma Kininase I (CPN) Activity in Biochemical Assays

Mergetpa is an essential component for developing and validating specific enzyme activity assays for kininase I (CPN). By using a defined concentration of Mergetpa (e.g., 5 μM) to inhibit CPN activity, researchers can distinguish the contribution of CPN from other kinin-degrading enzymes, such as ACE (kininase II) or aminopeptidase P, in complex biological samples like plasma or tissue homogenates [2]. The well-characterized Ki values for CN1 (4.75 μM) and CN2 (2.36 μM) in rat plasma provide a quantitative basis for selecting appropriate inhibitor concentrations to achieve near-complete or partial blockade in these assays [4].

Investigating Membrane-Bound Carboxypeptidase M Function on Endothelial Cells

Mergetpa is used at concentrations of 0.3 - 5 μM to inhibit carboxypeptidase M on cultured vascular endothelial cells or isolated plasma membrane preparations [5]. This application allows for the study of how membrane-bound conversion of kinins and enkephalins modulates signaling at the cell surface, a critical process in vascular inflammation and pain. Its proven efficacy against this membrane-bound isoform (I50 = 0.3 μM) makes it the preferred small molecule tool for studies focusing on local, cell-surface peptide regulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mergetpa

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.